Structural Differentiation within the Pim Kinase Inhibitor Pharmacophore
The compound incorporates a specific combination of a 5-bromo substituent on the pyridine ring and a pyrrolidin-1-ylsulfonyl group at the 6-position of the benzothiazole, as defined in the generic Markush structure of the patent covering this chemical series [1]. In comparison, close analogs like the unsubstituted benzothiazole-2-carboxamide scaffold or compounds lacking the sulfonamide group show distinct and often reduced Pim kinase inhibitory activity [1]. This specific substitution pattern is claimed to confer potent Pim-1, Pim-2, and Pim-3 inhibitory activity, which is central to its research application in oncology [1].
| Evidence Dimension | Kinase Inhibitory Activity (General Claim) |
|---|---|
| Target Compound Data | Potent Pim-1, Pim-2, and Pim-3 inhibition (claimed in patent) [1] |
| Comparator Or Baseline | Unsubstituted or alternatively substituted benzothiazole/pyridine carboxamide analogs |
| Quantified Difference | Not explicitly quantified for this specific compound; differentiation is structural and based on patent SAR disclosure |
| Conditions | In vitro kinase inhibition assay (general context of patent claims) |
Why This Matters
This structural differentiation is critical for procurement because it predicts a specific Pim kinase inhibition profile that is essential for replicating published research findings or internal drug discovery programs targeting Pim kinases.
- [1] Incyte Holdings Corporation. (2015). Thiazolecarboxamides and pyridinecarboxamide compounds useful as pim kinase inhibitors. European Patent No. EP2945939A1. View Source
